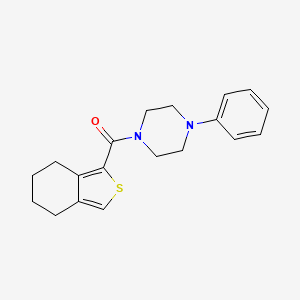

![molecular formula C15H20N2OS2 B5577811 2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide, also known as compound 1, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent. This compound has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Novel Synthetic Routes and Compounds : Research has focused on developing novel synthetic routes for creating thiazole derivatives, including methods for the facile ring closure and cyclization processes. For instance, the use of ethyl chloroformate/DMF mixture for ring closure of amino thiazole carboxamide to produce thiazolo[5,4-d]pyrimidines with potential biological activities has been explored (El-Bayouki & Basyouni, 1988). Additionally, the chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent to synthesize trisubstituted thiazoles introduces functional diversity to the thiazole scaffold (Kumar, Parameshwarappa, & Ila, 2013).

Regioselective Synthesis : The regioselective synthesis of disubstituted thiazoles via cyclization of dithioates with isocyanides, offering a route to synthesize N-aryl/alkylthiazole carboxamides and ethyl thiazole carboxylates, demonstrates the versatility of thiazole chemistry in generating structurally diverse compounds (Singh et al., 2022).

Materials Science Applications

- Electronic Structure and Conductivity : The introduction of bulky substituents in the synthesis of organic semiconductors, such as the replacement of the ethyl group with an isopropyl one in [Au(Et-thiazdt)2] to generate a novel molecular conductor, highlights the application of thiazole derivatives in controlling solid-state structures and charge mobility in organic electronics (Filatre-Furcate et al., 2016).

Biological Activity Studies

- Herbicidal Activity : The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates and their evaluation as herbicidal inhibitors of PSII electron transport showcases the potential of thiazole derivatives in agricultural chemistry. Certain compounds in this class demonstrated excellent herbicidal activities, underlining the utility of thiazole carboxamides in developing new classes of herbicides (Wang, Li, Li, & Huang, 2004).

Propiedades

IUPAC Name |

4-methyl-N-[2-(5-methylthiophen-2-yl)ethyl]-2-propan-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2OS2/c1-9(2)15-17-11(4)13(20-15)14(18)16-8-7-12-6-5-10(3)19-12/h5-6,9H,7-8H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAURNKCNJWAQGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCNC(=O)C2=C(N=C(S2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

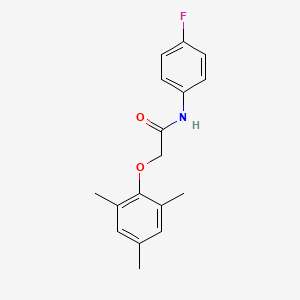

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

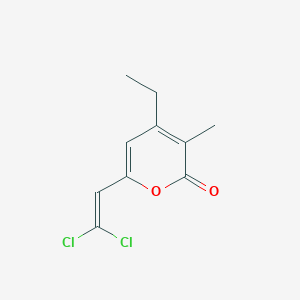

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

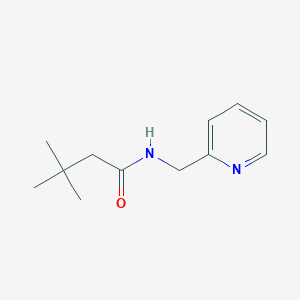

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)